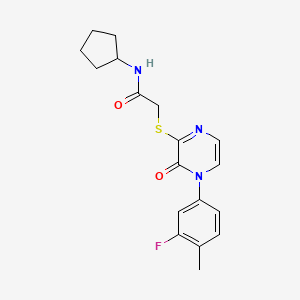

N-cyclopentyl-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic amide derivatives often involves N-acylation reactions, as seen in the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, where 2-aminothiophene-3-carbonitrile reacts with activated 2-(thiophen-2-yl)acetic acid . Similarly, the synthesis of complex heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide involves reactions like dipolar cyclization and dinucleophilic-bielectrophilic attack . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as FT-IR, NMR spectroscopy, and X-ray crystallography . The stability and charge distribution within these molecules can be analyzed using computational methods like density functional theory (DFT) and natural bond orbital (NBO) analysis . These techniques would likely be applicable in analyzing the molecular structure of "N-cyclopentyl-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide".

Chemical Reactions Analysis

The reactivity of similar compounds has been studied using Fukui function analysis and electrophilicity-based charge transfer methods . These studies help in understanding the interactions between the compounds and biological targets like DNA bases. For instance, the compound N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide shows electrophilic nature, with charge transfer occurring from the molecule to DNA bases . Such analyses would be relevant for the compound to predict its reactivity and potential biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including their crystal packing, intermolecular interactions, and thermodynamic properties, can be characterized using various spectroscopic and computational methods . The Hirshfeld surface analysis provides insight into the nature of intermolecular contacts . The thermodynamic properties can be calculated to understand the stability and reactivity at different temperatures . These analyses would be essential for a comprehensive understanding of the physical and chemical properties of "N-cyclopentyl-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide".

Case Studies

While the provided papers do not include case studies on the specific compound, they do report on the biological evaluation of similar compounds. For example, the antimicrobial and antioxidant activities of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide were investigated, showing significant properties . Additionally, various heterocyclic derivatives synthesized from a related precursor exhibited high antiproliferative activity against different human cancer cell lines . These findings suggest that the compound may also possess interesting biological activities worth investigating in case studies.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

Research into related compounds has shown significant potential for anti-inflammatory applications. For example, a study on novel derivatives demonstrated notable anti-inflammatory activity, highlighting the potential for such compounds in treating inflammation-related conditions (K. Sunder, Jayapal Maleraju, 2013).

Antimicrobial Applications

The antimicrobial evaluation of novel heterocyclic compounds incorporating sulfamoyl moiety indicates their promising use as antimicrobial agents (E. Darwish, A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, 2014). Such studies suggest that N-cyclopentyl-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide could be explored for its potential antimicrobial properties.

Anticancer Applications

Investigations into similar compounds have also revealed anticancer activities. A novel synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from related precursors showed high inhibitory effects on various human cancer cell lines, indicating the potential of such compounds in cancer therapy (H. Shams, R. Mohareb, M. H. Helal, Amira Mahmoud, 2010).

Antioxidant Activity

Research on coordination complexes constructed from pyrazole-acetamide derivatives showed significant antioxidant activity, suggesting that similar compounds, including N-cyclopentyl-2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide, could be investigated for their potential antioxidant properties (K. Chkirate, S. Fettach, K. Karrouchi, N. K. Sebbar, E. Essassi, J. Mague, S. Radi, M. El Abbes Faouzi, N. N. Adarsh, Y. Garcia, 2019).

Eigenschaften

IUPAC Name |

N-cyclopentyl-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O2S/c1-12-6-7-14(10-15(12)19)22-9-8-20-17(18(22)24)25-11-16(23)21-13-4-2-3-5-13/h6-10,13H,2-5,11H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTRQMWKHXBVNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3CCCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Cyclobutylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2528540.png)

![N-(3-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2528542.png)

![5-chloro-N-({2-[(2-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2528543.png)

![methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2528550.png)

![{4-[2-(2-Pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/no-structure.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2528555.png)

![3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2528558.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2528562.png)